molecular formula C10H13N3O B13289058 3-(2-Ethylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine

3-(2-Ethylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13289058
M. Wt: 191.23 g/mol
InChI Key: YLURVTAHQNZBTA-UHFFFAOYSA-N
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Description

3-(2-Ethylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the furan and pyrazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the furan ring can be synthesized via the Paal-Knorr reaction, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst . The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are often employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Pyrazolines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-(2-Ethylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. For example, it could inhibit cyclooxygenase enzymes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

5-(2-ethylfuran-3-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H13N3O/c1-3-9-7(4-5-14-9)8-6-10(11)13(2)12-8/h4-6H,3,11H2,1-2H3

InChI Key

YLURVTAHQNZBTA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CO1)C2=NN(C(=C2)N)C

Origin of Product

United States

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